molecular formula C10H11NO2 B13870478 3-Propyl-1,2-benzoxazol-6-ol

3-Propyl-1,2-benzoxazol-6-ol

Cat. No.: B13870478
M. Wt: 177.20 g/mol
InChI Key: UKXYPGJHIYSLML-UHFFFAOYSA-N
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Description

3-Propyl-1,2-benzoxazol-6-ol is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic organic compounds characterized by a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including 3-Propyl-1,2-benzoxazol-6-ol, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method is the reaction of 2-aminophenol with a substituted benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) under mild conditions . Another method involves the use of carbon disulfide (CS2) and phosphorus pentachloride (PCl5) to obtain benzoxazole derivatives .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the yield and selectivity of the desired products .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1,2-benzoxazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH4) in an appropriate solvent.

    Substitution: Halogens or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

3-Propyl-1,2-benzoxazol-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Propyl-1,2-benzoxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The compound may interact with cellular proteins and DNA, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzoxazole
  • 2-Phenylbenzoxazole
  • 2-Chlorobenzoxazole

Comparison

3-Propyl-1,2-benzoxazol-6-ol is unique due to its specific substituent at the 3-position, which can influence its biological activity and chemical reactivity. Compared to other benzoxazole derivatives, it may exhibit different pharmacological properties and applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-propyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C10H11NO2/c1-2-3-9-8-5-4-7(12)6-10(8)13-11-9/h4-6,12H,2-3H2,1H3

InChI Key

UKXYPGJHIYSLML-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC2=C1C=CC(=C2)O

Origin of Product

United States

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